
Chemical phosphorylation amidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical phosphorylation amidite is a specialized reagent used in the synthesis of oligonucleotides, which are short sequences of nucleotides. This compound is essential in the field of molecular biology and biotechnology, particularly in the synthesis of DNA and RNA sequences. The unique properties of this compound make it a valuable tool for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical phosphorylation amidite typically involves the treatment of a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid The reaction is catalyzed by weak acids such as 1H-tetrazole or 2-ethylthiotetrazole .
Industrial Production Methods
In industrial settings, the production of this compound is often automated using high-throughput synthesizers. These machines carry out sequential chemical reactions to produce nucleotide chains of synthetic oligonucleotides . The process involves multiple steps, including coupling, deprotection, and washing, to ensure the high purity and specificity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chemical phosphorylation amidite undergoes several types of reactions, including:
Substitution Reactions: The compound reacts with nucleophiles, replacing the NR2 moiety.
Coupling Reactions: It couples with nucleosides to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include weak acids like 1H-tetrazole and 2-ethylthiotetrazole . The reactions are typically carried out in anhydrous conditions to prevent hydrolysis and ensure high yields .
Major Products
The major products formed from these reactions are oligonucleotides, which are essential for various applications in molecular biology and biotechnology .
Scientific Research Applications
Chemical phosphorylation amidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical analyses.
Biology: Essential for the synthesis of DNA and RNA sequences used in genetic testing and sequencing.
Medicine: Utilized in the development of therapeutic oligonucleotides for gene therapy and antisense therapy.
Industry: Employed in the production of diagnostic assays and molecular diagnostics.
Mechanism of Action
The mechanism of action of chemical phosphorylation amidite involves the activation and coupling of the amidite to a solid support, such as a resin or glass bead . The process includes a series of coupling, deprotection, and washing steps, which elongate the oligonucleotide chain one nucleotide at a time . The activation is typically achieved by protonation of the trivalent phosphorus, followed by the displacement of the N,N-diisopropylamine by tetrazolide .
Comparison with Similar Compounds
Chemical phosphorylation amidite can be compared with other similar compounds, such as:
Nucleoside phosphoramidites: These are derivatives of natural or synthetic nucleosides and are used in the synthesis of oligonucleotides.
2’-modified phosphoramidites: These include modifications such as 2’-MOE, 2’-OMe, and 2’-fluoro, which are used in the synthesis of antisense oligonucleotides and siRNAs.
This compound is unique due to its high reactivity and specificity in oligonucleotide synthesis, making it a preferred choice for researchers and industrial applications .
Properties
CAS No. |
202284-84-2 |
|---|---|
IUPAC Name |
N/A |
SMILES |
CNC(C(C(NC)=O)(CO[2H])COP(N(C(C)C)C(C)C)OCCC#N)=O.[3H][M] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
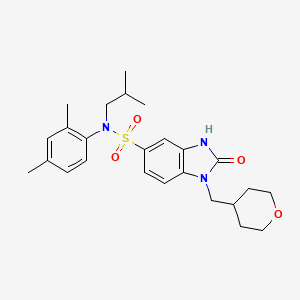
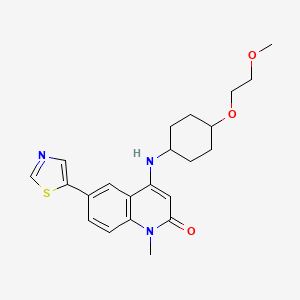

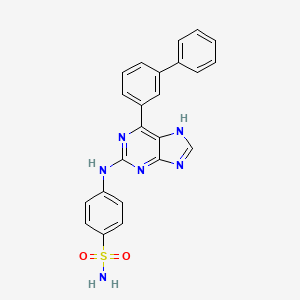
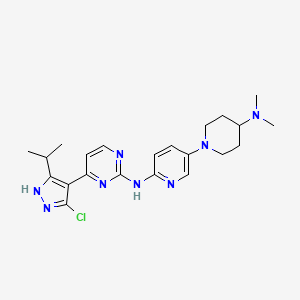
![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)
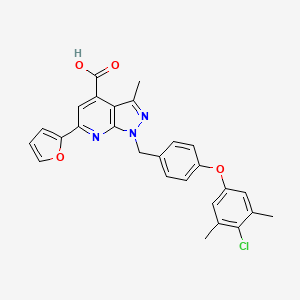
![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)
